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Bendamustine D4

Cat. No.: B1191627
M. Wt: 362.29
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Bendamustine (B91647) as a Therapeutic Agent in Preclinical Research Contexts

Bendamustine is a nitrogen mustard derivative with a unique bifunctional structure, exhibiting properties of both an alkylating agent and a purine (B94841) analog. nih.govnih.gov It was first synthesized in the early 1960s in East Germany. nih.govpersonalizedmedonc.com Its mechanism of action involves creating cross-links within and between DNA strands, which ultimately leads to DNA damage, inhibits mitotic checkpoints, and induces cell death (apoptosis). caymanchem.com Bendamustine is active against both dividing and resting cells. personalizedmedonc.com

In preclinical research, bendamustine has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of several leukemia cell lines. caymanchem.com Studies in mouse xenograft models of chronic lymphocytic leukemia (CLL) have also shown its ability to inhibit tumor growth. caymanchem.com The unique properties of bendamustine, including its distinct pattern of cytotoxicity compared to other alkylating agents, have made it a subject of significant interest in oncological research. nih.govcaymanchem.com

Specific Research Utility of Bendamustine D4 as a Deuterated Analog

This compound is the deuterium-labeled version of bendamustine, where four hydrogen atoms have been replaced by deuterium (B1214612). medchemexpress.com Its primary and most critical application in biomedical research is as an internal standard for the quantification of bendamustine in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

In pharmacokinetic studies, researchers need to accurately measure the concentration of a drug and its metabolites in plasma, tissues, and other biological fluids over time. This compound, being chemically identical to bendamustine except for the isotopic label, co-elutes with bendamustine during chromatographic separation. However, due to its higher mass, it is easily distinguished by the mass spectrometer. By adding a known amount of this compound to a sample, it serves as a reference to accurately calculate the concentration of the unlabeled bendamustine, correcting for any loss that may occur during sample extraction and analysis.

Historical Perspectives on Deuteration in Drug Discovery and Development Research

The concept of using deuterium in drug discovery dates back to the early 1960s. nih.gov However, it wasn't until the last two decades that deuteration gained significant traction as a strategy to improve the pharmacokinetic profiles of existing drugs, a concept often referred to as the "deuterium switch." nih.govnih.gov This approach has led to the development of deuterated analogs of marketed drugs with the goal of enhancing their therapeutic properties. nih.gov

A major milestone in this field was the FDA approval of deutetrabenazine in 2017, the first deuterated drug to receive such approval. researchgate.netnih.gov This was followed by the approval of deucravacitinib (B606291) in 2022, which was the first de novo deuterated drug approved by the FDA, signifying a shift towards incorporating deuteration in the early stages of drug discovery. researchgate.netnih.gov These successes have highlighted the potential of deuteration to not only improve metabolic stability and reduce dosing frequency but also to enhance selectivity by preventing the formation of non-selective metabolites. nih.govunibestpharm.com The growing interest in deuterated compounds is evident from the increasing number of such drugs entering clinical investigation. nih.gov

Compound Information

Compound Name
Bendamustine
This compound
Chlorambucil
Cyclophosphamide
Deucravacitinib
Deutetrabenazine
Melphalan
Methotrexate
Nitrogen Mustard
Ofatumumab
Phosphoramide mustard
Prednisone
Rituximab
Vincristine

Chemical Properties of Bendamustine and this compound

PropertyBendamustineThis compound
Chemical Formula C₁₆H₂₁Cl₂N₃O₂C₁₆H₁₇D₄Cl₂N₃O₂
Molecular Weight 358.26 g/mol 362.28 g/mol
Synonyms SDX-105Bendamustine-d4, SDX-105-d4
Primary Function DNA cross-linking agentInternal standard for quantification
Key Structural Feature Nitrogen mustard group and benzimidazole (B57391) ringFour deuterium atoms replacing hydrogen atoms

Properties

Molecular Formula

C16H17D4Cl2N3O2

Molecular Weight

362.29

Origin of Product

United States

Synthesis and Structural Elucidation of Bendamustine D4 for Research Applications

Methodologies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into organic molecules is a fundamental process for creating isotopically labeled compounds. rsc.org Various methods exist, ranging from traditional acid- or base-catalyzed exchange reactions to modern transition-metal-catalyzed processes. scielo.org.mxbeilstein-journals.org

Traditional methods often involve the exchange of enolizable protons with deuterium from a deuterium source like deuterium oxide (D₂O). beilstein-journals.org While straightforward for certain positions, this approach is not applicable for non-enolizable sites and may require multiple cycles to achieve high isotopic purity. scielo.org.mx Another classic strategy is the reduction of functional groups using deuterated reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄). uni-rostock.deacs.org However, these reagents can be expensive and highly flammable. scielo.org.mx

Modern methodologies have focused on the use of transition metal catalysts, which offer greater efficiency and selectivity. uni-rostock.de Metals like palladium, iridium, and ruthenium can catalyze hydrogen-deuterium (H-D) exchange on a wide range of substrates, including aromatic rings and aliphatic chains, often under milder conditions. beilstein-journals.org Photochemical methods, which use light to induce deuteration, are also emerging as a sustainable and powerful strategy for labeling complex molecules, including drug compounds. rsc.orgresearchgate.net The choice of method depends on the target molecule's structure, the desired position of deuteration, and the required isotopic purity.

Table 1: Comparison of Common Deuterium Incorporation Methodologies

Methodology Principle Common Deuterium Source Advantages Disadvantages
Acid/Base-Catalyzed Exchange Exchange of acidic or enolizable protons with deuterium. beilstein-journals.org D₂O, Acetic acid-d4 Simple, inexpensive deuterium source. uni-rostock.de Limited to specific proton environments; may require harsh conditions and multiple cycles. scielo.org.mx
Reductive Deuteration Reduction of functional groups (e.g., carbonyls, esters) with a deuterated reducing agent. mdpi.com LiAlD₄, NaBD₄, D₂ gas Can introduce multiple deuterium atoms in one step. Reagents can be expensive and hazardous; not always chemoselective. scielo.org.mx
Transition Metal-Catalyzed H-D Exchange Catalytic activation of C-H bonds followed by exchange with a deuterium source. uni-rostock.de D₂O, D₂ gas High selectivity for specific positions (e.g., ortho-deuteration); milder conditions. beilstein-journals.org Catalyst cost and removal can be a concern; optimization may be required. uni-rostock.de

| Photochemical Deuteration | Use of light to generate reactive species that facilitate C-H bond deuteration. rsc.org | D₂O | Mild conditions; suitable for late-stage functionalization of complex molecules. rsc.org | Limited number of established protocols; potential for side reactions. |

Targeted Deuteration Strategies for Bendamustine (B91647) D4 Synthesis

The synthesis of Bendamustine D4, specifically 4-[5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoic acid-d4, involves targeted deuteration on the butanoic acid side chain. A common and effective strategy for this type of labeling is acid-catalyzed hydrogen-deuterium exchange.

An established method for preparing deuterated Bendamustine involves using deuterated acid, such as DCl, as a catalyst and D₂O as the deuterium source. nih.govresearchgate.net The synthesis of this compound would specifically target the four protons on the α- and β-carbons of the butanoic acid chain. While literature describes the synthesis of [D6] Bendamustine, where deuteration occurs on the aromatic ring, the principles can be adapted. nih.govresearchgate.net

For this compound, the synthesis would likely start with non-deuterated Bendamustine hydrochloride. The compound would be subjected to heating in a mixture of D₂O and a catalytic amount of deuterated acid. This process facilitates the exchange of the protons on the carbons adjacent to the carbonyl group (α-position) and potentially the β-position through an enolization mechanism under acidic conditions. The reaction is carefully controlled to ensure selective exchange on the butanoic acid moiety without affecting other parts of the molecule. The efficiency of the exchange and the final isotopic incorporation depend on factors like temperature, reaction time, and the concentration of the deuterium source.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation of this compound

Confirming the precise structure of this compound and verifying the location of the deuterium atoms requires a combination of advanced analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Liquid Chromatography (LC). researchgate.netgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of signals corresponding to the protons that have been replaced by deuterium on the butanoic acid chain. The integration of the remaining proton signals is compared to a non-deuterated standard to verify the extent of deuteration. ¹³C NMR can also be used, as the carbon atoms bonded to deuterium will show a characteristic splitting pattern and a shift in their resonance frequency.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone for the analysis of Bendamustine and its labeled analogues. researchgate.netresearchgate.net The sample is first separated from any impurities using high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer. For this compound, the mass spectrum will show a molecular ion peak that is 4 mass units higher than that of the unlabeled Bendamustine, confirming the incorporation of four deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov

Table 2: Expected Spectroscopic and Chromatographic Data for this compound

Technique Parameter Expected Result for this compound Purpose
¹H NMR Chemical Shift (δ) Disappearance or significant reduction of signals for protons at the α and β positions of the butanoic acid chain. Confirms location of deuterium labels.
LC-MS Molecular Ion Peak (m/z) [M+H]⁺ at ~363.1 (compared to ~359.1 for unlabeled Bendamustine). Confirms the incorporation of four deuterium atoms. nih.gov
High-Resolution MS Exact Mass ~362.14 (C₁₆H₁₇D₄Cl₂N₃O₂) Provides unambiguous confirmation of the elemental formula.

| HPLC | Retention Time | Nearly identical to unlabeled Bendamustine. | Separates the analyte from impurities and confirms chromatographic behavior. researchgate.net |

Isotopic Purity Assessment and Characterization for Research-Grade this compound

For this compound to be used as a reliable internal standard, its isotopic purity must be accurately determined. caymanchem.com Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, four) relative to molecules with fewer or more deuterium atoms. nih.gov

Mass spectrometry is the primary tool for this assessment. By analyzing the molecular ion cluster, the relative abundances of the parent compound (d₀) and the various deuterated species (d₁, d₂, d₃, d₄, etc.) can be quantified. For a high-purity research-grade sample of this compound, the abundance of the d₄ isotopologue should be very high (typically >98%), with minimal contributions from other species.

Table 3: Example of Isotopic Purity Analysis for a Batch of this compound

Isotopologue Description Mass Shift Relative Abundance (%)
d₀ (Unlabeled) C₁₆H₂₁Cl₂N₃O₂ +0 < 0.5%
d₁ C₁₆H₂₀D₁Cl₂N₃O₂ +1 < 1.0%
d₂ C₁₆H₁₉D₂Cl₂N₃O₂ +2 < 1.5%
d₃ C₁₆H₁₈D₃Cl₂N₃O₂ +3 < 2.0%
d₄ (Target) C₁₆H₁₇D₄Cl₂N₃O₂ +4 > 98.0%

Advanced Analytical Methodologies for Bendamustine D4 and Its Metabolites

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Bendamustine (B91647) D4

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and specific quantification of bendamustine, a process that relies heavily on the use of Bendamustine D4. ijmpronline.com The development of these methods involves meticulous optimization of both chromatographic separation and mass spectrometric detection parameters to ensure accuracy and reliability.

A key challenge in analyzing bendamustine is its instability in aqueous solutions, where it undergoes hydrolysis to form less active metabolites, monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). scholarsresearchlibrary.comnih.gov Method development, therefore, places a strong emphasis on sample stabilization. Acidification of blood or urine samples, for instance by adding hydrochloric acid, has been shown to effectively arrest this ex vivo degradation. researchgate.net Similarly, for urine analysis, some methods employ a 100-fold dilution with human plasma to stabilize the analyte before extraction. researchgate.net

Validation of these LC-MS/MS assays is performed according to stringent regulatory guidelines. A typical validation process for a method quantifying bendamustine using this compound as an internal standard would assess linearity, accuracy, precision, selectivity, recovery, and matrix effects. researchgate.net For example, one validated method demonstrated linearity for bendamustine in mouse brain tissue over a concentration range of 5 to 2000 ng/mL, with within- and between-batch accuracy and precision being within 15%. researchgate.net Such methods are crucial for pharmacokinetic studies, enabling the reliable measurement of the drug and its metabolites in various biological samples. nih.gov

Quantitative Analysis of this compound Utilizing Stable Isotope Internal Standard Approaches

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. This compound is an ideal internal standard because it is chemically identical to the analyte (bendamustine) and co-elutes chromatographically, but is mass-differentiated by its four deuterium (B1214612) atoms. This near-perfect mimicry allows it to compensate for variations that can occur during sample preparation, chromatography, and ionization. eijppr.com

In practice, a known concentration of this compound solution is added to biological samples (e.g., plasma, urine, or tissue homogenates) at the beginning of the sample preparation process. researchgate.net The samples are then subjected to extraction, concentration, and analysis by LC-MS/MS. The detector measures the signal response ratio of the target analyte (bendamustine) to the SIL-IS (this compound). This ratio is then used to calculate the unknown concentration of bendamustine in the original sample by plotting it against a calibration curve prepared in the same biological matrix.

This approach effectively corrects for analyte loss during sample processing and mitigates the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results. eijppr.comsci-hub.se The use of this compound ensures high precision and accuracy, which is essential for pharmacokinetic and toxicokinetic studies.

Application of High-Performance Liquid Chromatography (HPLC) with Specialized Detection for this compound

While LC-MS/MS is the most prevalent technique, High-Performance Liquid Chromatography (HPLC) with other detectors, such as ultraviolet (UV) or fluorescence (FL), has also been developed for the analysis of bendamustine. scholarsresearchlibrary.comnih.gov Though these methods may not directly quantify this compound, the chromatographic principles established are directly applicable, as the deuterium substitution in this compound does not significantly alter its chromatographic behavior on typical reversed-phase columns.

For instance, a stability-indicating RP-HPLC method was developed to estimate bendamustine and its related substances using a C18 column with UV detection at 235 nm. scholarsresearchlibrary.com Another approach utilized ion-pair chromatography with a C18 column and UV detection at 233 nm to quantify bendamustine hydrochloride. researchgate.net

Furthermore, highly sensitive methods using HPLC with fluorescence detection (LC-FL) have been validated for determining bendamustine in human plasma and urine. nih.govresearchgate.net These methods exploit the native fluorescence of the bendamustine molecule. One such method used an excitation wavelength of 328 nm and an emission wavelength of 420 nm, achieving a limit of detection as low as 0.5 ng/mL in plasma. nih.govresearchgate.net While these methods often use a different compound as an internal standard (like cinoxacin), the established separation conditions are relevant for resolving this compound from potential interferences. researchgate.net

HPLC Methodologies for Bendamustine Analysis
TechniqueColumnMobile Phase ComponentDetectionKey FindingReference
RP-HPLCACE C18 (250 mm × 4.6 mm, 5 µm)pH 7.0 buffer: methanol (B129727)UV (235 nm)Separated bendamustine from its hydrolysis impurity (monohydroxy) and others. scholarsresearchlibrary.com
Ion-Pair RP-HPLCPurospher®STAR C18 (250 mm × 4.6 mm, 5 µm)Methanol, water, acetic acid with octane (B31449) sulfonic acidUV (233 nm)Achieved good recovery from plasma (85–91%). researchgate.net
RP-HPLCSynergi Max-RP (150 × 4.6 mm, 4 µm)Acetonitrile–water (25:75, v/v) at pH 2.7Fluorescence (Ex: 328 nm, Em: 420 nm)Validated for high-sensitivity quantification in plasma and urine. nih.gov

Chromatographic Separation Techniques for this compound and its Biotransformation Products

Effective chromatographic separation is vital for distinguishing bendamustine from its main phase I metabolites, γ-hydroxy-bendamustine (M3) and N-desmethyl-bendamustine (M4), as well as its hydrolysis products. nih.govnih.gov Given that this compound behaves chromatographically like the parent compound, these separation methods are designed to resolve bendamustine and its deuterated form from these other chemical entities.

Reversed-phase chromatography is the most common separation mode. sigmaaldrich.com Methods often employ C18 columns with gradient elution. researchgate.net For example, a validated LC-MS/MS method used a Synergi Hydro RP column to separate bendamustine, M3, and M4, while a different column (Synergi Polar RP) was used for the more polar hydrolysis product, HP2, demonstrating the need for tailored chromatographic conditions based on analyte polarity. researchgate.net The mobile phases typically consist of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic solvent like methanol or acetonitrile. researchgate.net

The differences in polarity between bendamustine and its metabolites can make simultaneous analysis challenging. uu.nl Bendamustine itself is relatively nonpolar, whereas its metabolites can be more polar. A gradient elution, which involves changing the mobile phase composition during the analytical run, is therefore essential to ensure that all compounds, from the polar metabolites to the less polar parent drug, are eluted from the column with good resolution and within an acceptable timeframe. uu.nl

Strategies for Sample Preparation and Matrix Effects Mitigation in Biological Research Samples

The analysis of this compound and its non-labeled counterpart in biological matrices like plasma, urine, or tissue requires robust sample preparation to remove interfering substances such as proteins and phospholipids. chromatographyonline.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as methanol or acetonitrile, is added to the sample to denature and precipitate proteins. researchgate.netchromatographyonline.com While fast, it may provide a less clean extract compared to other methods, potentially leading to more significant matrix effects. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For urine samples, LLE with dichloromethane (B109758) has been successfully used to extract bendamustine. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for sample cleanup, providing high recovery and significantly reducing matrix interferences. researchgate.net C18 SPE cartridges are commonly used for extracting bendamustine from plasma. nih.govresearchgate.net The process involves loading the sample onto the cartridge, washing away interferences, and then eluting the analyte with an appropriate solvent.

Preclinical Pharmacokinetics and Metabolic Fate of Bendamustine D4

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro Models

In vitro studies are crucial for characterizing the ADME properties of a new chemical entity. For bendamustine (B91647), the parent compound, in vitro data has provided significant insights into its metabolic profile. Bendamustine is highly bound to human serum plasma proteins, with a binding range of 94-96%. globalrph.com This high protein binding suggests that the distribution of the drug into tissues may be limited. drugbank.com The mean steady-state volume of distribution (Vss) for bendamustine is approximately 20-25 L. drugbank.com

Preclinical studies with radiolabeled bendamustine indicated that approximately 90% of the administered drug was recovered in excreta, primarily in the feces. globalrph.com Human mass balance studies have confirmed that bendamustine is extensively metabolized through various pathways, including hydrolysis, oxidation, and conjugation. drugbank.com The majority of the drug is cleared via hydrolysis to form monohydroxy (HP1) and dihydroxy-bendamustine (HP2), which are metabolites with low cytotoxic activity. drugbank.comnih.govnih.gov

Comparative Metabolic Stability Studies: Bendamustine D4 versus Non-Deuterated Bendamustine

The primary rationale for developing deuterated compounds like this compound is to improve metabolic stability. juniperpublishers.com Deuteration of a drug at a site of metabolic oxidation can slow down its breakdown by cytochrome P450 (CYP) enzymes due to the kinetic isotope effect. researchgate.net While specific comparative metabolic stability data for this compound versus bendamustine from head-to-head preclinical studies is not extensively available in the public domain, the principle of deuterium-for-hydrogen substitution suggests that this compound would exhibit slower metabolism. researchgate.net This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. researchgate.net

For the parent compound bendamustine, in vitro studies using human liver microsomes have been conducted to assess its metabolic stability and potential for drug-drug interactions. globalrph.com These studies indicate that bendamustine itself does not significantly inhibit major CYP enzymes such as CYP1A2, 2C9/10, 2D6, 2E1, or 3A4/5, nor does it induce the metabolism of various CYP enzymes. globalrph.comnih.gov

Elucidation of Specific Metabolic Pathways and Enzymes Affecting this compound Biotransformation

The biotransformation of bendamustine primarily occurs through two main routes: hydrolysis and CYP450-mediated oxidation. drugbank.comnih.govmedac.eu The major pathway is hydrolysis, which is largely a non-enzymatic chemical process that produces the less active metabolites HP1 and HP2. nih.govnih.govnih.gov

Given that the deuteration in this compound is on the chloroethyl groups, it is hypothesized to primarily affect the stability of these groups and potentially influence the rate of hydrolysis and the formation of related degradation products. The impact on CYP1A2-mediated metabolism would likely be less direct, as the site of deuteration is not at the primary location of oxidation for the formation of M3 and M4 metabolites.

Role of Deuterium (B1214612) Kinetic Isotope Effect on Metabolic Clearance

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom is replaced by a deuterium atom. researchgate.netrutgers.edu This effect is particularly relevant for drug metabolism, as the breaking of a C-H bond is often the rate-limiting step in the metabolic process catalyzed by CYP enzymes. researchgate.net By replacing hydrogen with deuterium at a metabolically active site, the C-D bond, being stronger, is broken more slowly, leading to a decrease in the rate of metabolism and, consequently, a reduction in metabolic clearance. researchgate.netjuniperpublishers.com

Identification and Quantification of Deuterated Metabolites in Preclinical Systems

Molecular and Cellular Pharmacology of Bendamustine: Insights from Deuteration Studies

DNA Interaction Mechanisms: Alkylation and Cross-linking Properties of Bendamustine (B91647) and Deuterated Analogs

Bendamustine, a bifunctional alkylating agent, exerts its cytotoxic effects primarily through its interaction with DNA. nih.govdrugbank.com Its structure, which includes a nitrogen mustard group and a purine-like benzimidazole (B57391) ring, allows it to form covalent bonds with DNA bases. wikipedia.orgaustinpublishinggroup.com This process, known as alkylation, leads to the formation of both intra-strand and inter-strand cross-links in the DNA double helix. nih.govdrugbank.com These cross-links disrupt the normal processes of DNA replication and transcription, ultimately triggering cell death. patsnap.com

The alkylating activity of bendamustine results in the creation of durable DNA single- and double-strand breaks. aacrjournals.org Studies have shown that the DNA damage caused by bendamustine is more extensive and persistent compared to other alkylating agents like cyclophosphamide, cisplatin, or carmustine. aacrjournals.org The primary binding site for bendamustine on the DNA molecule is the N7 atom of guanine (B1146940) bases. nih.govnih.gov

The unique benzimidazole ring of bendamustine is thought to contribute to its distinct mechanism of action compared to conventional alkylating agents. austinpublishinggroup.comaacrjournals.org While the core mechanism of action for deuterated analogs like Bendamustine D4 remains the alkylation and cross-linking of DNA, the substitution of hydrogen with deuterium (B1214612) atoms can potentially influence the metabolic stability and pharmacokinetic properties of the compound. However, detailed comparative studies on the specific DNA interaction mechanisms of this compound are not extensively documented in the provided search results. This compound is primarily described as a labeled internal standard for the quantification of bendamustine. caymanchem.commedchemexpress.com

Impact on DNA Damage Response Pathways and Repair Mechanisms in Cellular Models

The extensive DNA damage induced by bendamustine activates a complex network of cellular DNA damage response (DDR) pathways. aacrjournals.orgcaymanchem.com When DNA lesions are detected, cells initiate signaling cascades to arrest the cell cycle and recruit DNA repair machinery. plos.org A key feature that distinguishes bendamustine from other alkylating agents is its activation of the base excision repair (BER) pathway, rather than the O-6-methylguanine-DNA methyltransferase (MGMT) or alkyltransferase DNA repair mechanisms. nih.govaacrjournals.org The BER pathway is a more complex and time-consuming repair process, which may contribute to the durability of bendamustine-induced DNA damage. nih.gov

In response to bendamustine-induced DNA damage, several key proteins are activated. Studies in HeLa cells have shown a dose-dependent increase in the phosphorylation of H2AX (γ-H2AX) and the formation of 53BP1 and replication protein A (RPA) foci, all of which are markers of DNA damage. plos.org At lower concentrations, this damage can be repaired, but at higher, irreversible concentrations, the damage persists. plos.org The DDR signaling also involves the activation of checkpoint kinases like Chk1. plos.org

Cells deficient in certain DNA repair pathways, such as those involving ERCC1, XPF, and homologous recombination, have shown altered sensitivity to bendamustine, highlighting the importance of these pathways in repairing the damage it causes. ucl.ac.uk The impact of deuteration on these processes has not been specifically detailed, but it is plausible that any alteration in the metabolic stability of this compound could indirectly affect the duration and intensity of the DNA damage signal, thereby influencing the subsequent cellular response.

Modulation of Cell Cycle Progression and Induction of Cell Death Pathways (Apoptosis, Mitotic Catastrophe)

Bendamustine significantly impacts cell cycle progression and can trigger cell death through multiple pathways, including apoptosis and mitotic catastrophe. aacrjournals.orghematologyandoncology.net The cellular response is often dose-dependent. plos.org At lower concentrations, bendamustine can cause a transient arrest in the G2 phase of the cell cycle, allowing time for DNA repair. plos.org However, at higher concentrations, it can lead to an S-phase arrest. plos.org

If the DNA damage is too severe to be repaired, bendamustine can induce apoptosis, or programmed cell death. nih.govpatsnap.com This process is often mediated by the p53 pathway and involves the activation of caspases, such as caspase-3. plos.orgbpsbioscience.com Bendamustine has been shown to induce apoptosis in various cancer cell lines, including those from chronic lymphocytic leukemia (CLL) and multiple myeloma (MM). plos.orgbpsbioscience.com

A unique characteristic of bendamustine is its ability to induce an alternative form of cell death known as mitotic catastrophe. aacrjournals.orghematologyandoncology.net This occurs when cells with significant DNA damage bypass the G2/M checkpoint and attempt to enter mitosis, leading to aberrant chromosome segregation and cell death. patsnap.comnih.gov Bendamustine promotes mitotic catastrophe by inhibiting key mitotic checkpoint proteins, including Polo-like kinase 1 (PLK-1) and Aurora kinase A. bpsbioscience.comnih.gov This ability to trigger a non-apoptotic cell death pathway may contribute to its effectiveness in cancers that are resistant to conventional apoptosis-inducing agents. hematologyandoncology.net The specific effects of this compound on these pathways are not detailed in the available literature, but would likely mirror those of the parent compound, potentially with altered kinetics.

Comparative Cellular Cytotoxicity and Antiproliferative Effects of this compound in Preclinical Cell Lines

Bendamustine has demonstrated significant cytotoxic and antiproliferative effects across a range of preclinical cancer cell lines. Its efficacy has been observed in various hematological malignancies, including non-Hodgkin's lymphoma, CLL, and MM. austinpublishinggroup.comaacrjournals.org For instance, in multiple myeloma cell lines, bendamustine has been shown to be effective even in cells resistant to other alkylating agents like melphalan. nih.gov

The cytotoxic effects of bendamustine are dose-dependent. In a panel of leukemia and breast cancer cell lines, bendamustine exhibited varying IC50 values, indicating differential sensitivity. caymanchem.com For example, leukemia cell lines such as CML-T1 and BV-173 were more sensitive than breast cancer cell lines like MCF-7 and MDA-MB-231. caymanchem.comcaymanchem.com

While specific comparative cytotoxicity studies focusing solely on this compound are limited, the available information suggests its primary use is as an internal standard for quantifying bendamustine. caymanchem.commedchemexpress.com However, any modification that affects the stability or cellular uptake of the molecule could theoretically alter its cytotoxic profile. The deuteration in this compound is not expected to fundamentally change its mechanism of action, but subtle differences in its antiproliferative effects compared to the non-deuterated form cannot be entirely ruled out without direct comparative studies.

Table 1: In Vitro Cytotoxicity of Bendamustine in Various Cancer Cell Lines This table is interactive. You can sort the data by clicking on the column headers.

Cell Line Cancer Type IC50 (µM) Reference
SKW-3 Leukemia 27.0 caymanchem.comcaymanchem.com
Reh Leukemia 28.6 caymanchem.comcaymanchem.com
CML-T1 Leukemia 15.6 caymanchem.comcaymanchem.com
BV-173 Leukemia 20.8 caymanchem.comcaymanchem.com
HL-60 Leukemia 57.7 caymanchem.comcaymanchem.com
MCF-7 Breast Cancer >200 caymanchem.comcaymanchem.com
MDA-MB-231 Breast Cancer >200 caymanchem.comcaymanchem.com
WSU-NHL Non-Hodgkin's Lymphoma 168 (24h) unimore.it
Jeko-1 Mantle Cell Lymphoma 127 (24h) unimore.it
Hut-78 T-cell Lymphoma 144 (24h) unimore.it
MM1.S Multiple Myeloma (dexamethasone-sensitive) 119.8 bpsbioscience.com

Investigation of Resistance Mechanisms at the Molecular Level in Response to Bendamustine and its Deuterated Form

Resistance to bendamustine can develop through various molecular mechanisms, posing a challenge in clinical settings. One key area of investigation is the alteration of DNA repair pathways. Since bendamustine's efficacy relies on inducing overwhelming DNA damage, an upregulation of DNA repair capacity could confer resistance. plos.org However, a distinguishing feature of bendamustine is that resistance is not typically associated with increased expression of the alkyltransferase DNA repair mechanism, which is a common resistance mechanism for other alkylating agents. aacrjournals.org

Studies have shown that resistance to bendamustine in myeloma cell lines can be associated with a reduced level of inter-strand cross-link formation at an equivalent drug dose compared to sensitive parental lines. ucl.ac.uk This suggests that alterations in drug uptake, efflux, or metabolism could play a role.

Epigenetic modifications are also implicated in bendamustine resistance. In leukemia cells, resistance has been linked to the methylation of the PLK-1 gene, leading to its decreased expression. jst.go.jp Since PLK-1 is a key regulator of mitosis and a target of bendamustine's action to induce mitotic catastrophe, its downregulation could allow cells to evade this cell death pathway. jst.go.jp Interestingly, treatment with a demethylating agent was able to restore PLK-1 expression and enhance bendamustine's cytotoxicity in resistant cells. jst.go.jp

The expression of multidrug resistance proteins, such as MDR1, does not appear to be consistently associated with bendamustine resistance. jst.go.jp The unique properties of bendamustine, including its ability to induce non-apoptotic cell death, may allow it to bypass some common resistance mechanisms. hematologyandoncology.net Research into resistance mechanisms specifically related to this compound is not available, but it is likely that similar mechanisms would apply, with any differences arising from altered pharmacokinetics due to deuteration.

Table 2: Compound Names Mentioned in the Article

Compound Name
5-aza-2'-deoxycytidine
ABT-737
Aurora kinase A
Bendamustine
This compound
Carmustine
Chlorambucil
Cisplatin
Cyclophosphamide
Melphalan
Polo-like kinase 1
Tucidinostat

Applications of Bendamustine D4 in Advanced Biomedical Research Models

Utilization as a Traceable Probe for In Vitro Mechanistic Studies

The unique structural features of bendamustine (B91647), combining an alkylating group, a benzimidazole (B57391) ring, and a butyric acid side chain, result in a distinct pattern of cytotoxicity and mechanism of action compared to other alkylating agents. nih.govresearchgate.net Mechanistic studies aim to unravel the precise molecular events through which a drug exerts its effects. In this context, Bendamustine D4 is an invaluable traceable probe.

Bendamustine is known to be a DNA cross-linking agent that causes DNA breaks, activates DNA-damage stress responses, and induces cell death through apoptosis and mitotic catastrophe. medchemexpress.comresearchgate.netmedchemexpress.com To investigate these mechanisms in vitro, researchers must accurately measure the concentration of the drug within cells and correlate it with downstream cellular events. By adding a known quantity of this compound to cell lysates or culture media as an internal standard, scientists can use LC-MS/MS to precisely quantify the uptake of the active, unlabeled bendamustine. This allows for the establishment of clear dose-response relationships for mechanistic events such as the activation of specific DNA repair pathways, inhibition of mitotic checkpoints, and the induction of apoptotic proteins. researchgate.net For example, studies have shown that bendamustine arrests the cell cycle in the S-phase and inhibits genes involved in DNA repair, features that can be meticulously quantified using this compound as a tracer. nih.gov

Application in Drug-Drug Interaction Research at the Preclinical Level

In preclinical DDI studies, researchers use in vitro models, such as human liver microsomes, to assess whether a co-administered drug can inhibit or induce the activity of metabolic enzymes like CYP1A2. bioagilytix.com In these assays, this compound is used as an internal standard to quantify the formation of M3 and M4 metabolites from bendamustine. A change in the rate of metabolite formation in the presence of a second drug indicates a potential interaction. In vitro data shows that at therapeutic concentrations, bendamustine has a low potential to inhibit or induce major CYP enzymes, including CYP1A2, 2C9/10, 2D6, 2E1, or 3A4/5, suggesting a low likelihood of clinically significant DDIs through these pathways. nih.govfda.gov

Interaction Type Enzyme System Finding Implication
Metabolism HydrolysisPrimary pathway for bendamustine biotransformation. nih.govLowers potential for direct, enzyme-mediated drug interactions.
Metabolite Formation Cytochrome P450 (CYP1A2)Forms active metabolites M3 and M4 from bendamustine. nih.govPotential for interaction with strong CYP1A2 inhibitors or inducers.
Enzyme Inhibition CYP1A2, 2C9/10, 2D6, 2E1, 3A4/5Bendamustine did not inhibit these enzymes in in vitro studies. nih.govfda.govLow risk of bendamustine affecting the metabolism of other drugs.
Enzyme Induction CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, 3A4/5Bendamustine did not induce these enzymes in in vitro studies. fda.govLow risk of bendamustine accelerating the clearance of other drugs.

Development of Quantitative Assays for Endogenous and Exogenous Metabolites using this compound

The development of robust and validated quantitative assays is essential for pharmacokinetic studies. This compound is the gold standard internal standard for the quantification of bendamustine and its metabolites in biological matrices like plasma and urine. caymanchem.comnih.gov Bendamustine is extensively metabolized, with researchers identifying up to 25 different related compounds in human urine. nih.gov The primary metabolites include the pharmacologically active γ-hydroxy-bendamustine (M3) and N-des-methylbendamustine (M4), as well as products of hydrolysis like dihydroxy-bendamustine (HP2). nih.govnih.gov

To develop a quantitative LC-MS/MS assay, a precise amount of this compound is added to a patient sample (e.g., plasma or urine). nih.gov During sample preparation and analysis, any loss of analyte affects both the unlabeled drug and the labeled standard equally. The mass spectrometer detects both forms, and the ratio of their signals allows for a highly accurate calculation of the concentration of bendamustine and its metabolites. Validated assays can achieve a quantifiable range of 0.5-500 ng/mL for bendamustine, M3, and M4 in plasma. nih.gov Such methods are crucial for evaluating the pharmacokinetic profile of bendamustine and its metabolites in patients. nih.govresearchgate.net

Metabolite Name Abbreviation Formation Pathway Significance
γ-hydroxy-bendamustineM3CYP1A2 OxidationActive metabolite, but low concentration contributes minimally to cytotoxicity. nih.govnih.gov
N-des-methylbendamustineM4CYP1A2 OxidationActive metabolite, but low concentration contributes minimally to cytotoxicity. nih.govnih.gov
Dihydroxy-bendamustineHP2Two-fold HydrolysisProduct of chemical degradation in aqueous solution. nih.gov
Cysteine Conjugates-Cysteine ConjugationProducts of biotransformation excreted in urine. nih.gov

Contribution to Understanding Drug Transport and Efflux Mechanisms in Cellular Systems

A key mechanism of drug resistance in cancer cells is the active removal of chemotherapeutic agents from the cell interior by transporter proteins, known as efflux pumps. researchprotocols.org Understanding a drug's interaction with these transporters is vital. Research has identified that bendamustine is a substrate for two prominent efflux pumps: P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). fda.gov

Investigative studies into these transport mechanisms rely on accurately measuring the concentration of bendamustine inside and outside of cells that express these pumps. In such cellular systems, this compound is used as an internal standard in LC-MS/MS-based assays. Researchers can incubate cancer cells with bendamustine and measure its accumulation over time. By comparing accumulation in normal cells versus cells overexpressing P-gp or BCRP, they can determine the extent to which these pumps efflux the drug. The use of this compound ensures that these concentration measurements are precise, providing clear evidence of the drug's substrate status and helping to explain potential mechanisms of resistance. fda.govresearchprotocols.org

Investigative Studies on Immunomodulatory Effects and Immune Cell Subsets in Preclinical Models

Beyond its direct cytotoxic effects, bendamustine exhibits a range of immunomodulatory properties that are a subject of intense research. nih.govnih.gov Preclinical studies in murine models and in vitro systems have revealed that bendamustine can significantly alter the function and proportion of key immune cell populations. nih.govresearchgate.net These effects are critical for its efficacy in treating hematological malignancies and its potential use in settings like hematopoietic cell transplantation. nih.govresearchgate.net

In these preclinical research models, this compound is essential for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship. It serves as the internal standard to accurately quantify bendamustine concentrations in the plasma and tissues of research animals. This allows scientists to correlate specific drug exposure levels with observed immunological changes. For instance, studies have demonstrated that bendamustine suppresses T-cell and B-cell proliferation, enhances the suppressive function of myeloid-derived suppressor cells (MDSCs), and skews dendritic cells (DCs) towards a specific subtype (cDC1s). nih.govnih.gov Accurately linking these effects to drug concentration, which is made possible by this compound, is crucial for translating preclinical findings into predictable clinical outcomes. researchgate.netnih.gov

Immune Cell Subset Observed Effect of Bendamustine in Preclinical Models Reference
T-Cells Suppression of proliferation; earlier CD4+ T-cell recovery post-transplant. nih.govnih.govnih.gov
B-Cells Suppression of proliferation; increased production of IL-10. nih.govnih.gov
Myeloid-Derived Suppressor Cells (MDSCs) Enhanced suppressive function. nih.govnih.gov
Dendritic Cells (DCs) Skewed differentiation towards conventional type 1 dendritic cells (cDC1s). nih.govnih.gov
Natural Killer (NK) Cells Reduced counts observed in some post-transplant models. nih.gov

Theoretical Considerations and Future Research Directions for Deuterated Antineoplastics

Theoretical Frameworks for Predicting Kinetic Isotope Effects in Drug Metabolism

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), can significantly alter the metabolic fate of a drug molecule. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the fundamental differences in the physical properties of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. wikipedia.orgdovepress.com The C-D bond is shorter and possesses a lower vibrational frequency and zero-point energy, making it more stable and requiring more energy to break than a C-H bond. dovepress.comportico.orgunibestpharm.com This increased bond strength, typically 6-10 times that of a C-H bond, leads to a slower rate of cleavage in enzyme-catalyzed reactions where this bond-breaking is the rate-limiting step. dovepress.comportico.org

The magnitude of the KIE is expressed as the ratio of the reaction rate constants for the non-deuterated (kH) and deuterated (kD) compounds (kH/kD). dovepress.com While theoretical maximums can be high, typical primary KIE values in drug metabolism range from 2 to 5. nedmdg.org Predicting the precise impact of deuteration on a drug's metabolism is complex and not always straightforward. researchgate.net While the primary KIE is the most significant factor, secondary or distal KIEs, where deuterium is not at the site of bond cleavage, can also influence metabolic rates, though to a lesser extent.

Several factors influence the observed KIE, including the specific P450 enzyme involved and the mechanism of oxidation (e.g., hydrogen atom transfer vs. single-electron transfer). nedmdg.org Therefore, predicting the KIE for a given drug requires a deep understanding of its metabolic pathways and the enzymes responsible.

Potential for Deuterated Analogs in Addressing Metabolic Liabilities of Existing Compounds

The primary application of deuteration in drug development is to overcome metabolic liabilities of existing compounds. nih.govjuniperpublishers.com By strategically placing deuterium at known sites of metabolic attack, or "soft spots," medicinal chemists can slow down the rate of metabolism, leading to several potential benefits. nih.govbeilstein-archives.org

One of the most significant advantages is an increased plasma half-life and systemic exposure of the parent drug. wikipedia.orgdovepress.comjuniperpublishers.com This can lead to a reduced dosing frequency, improving patient compliance. Furthermore, for drugs that undergo extensive first-pass metabolism, deuteration can increase oral bioavailability.

Deuteration can also alter the metabolic profile of a drug, potentially reducing the formation of toxic or undesirable metabolites. dovepress.comjuniperpublishers.com This "metabolic switching" can redirect metabolism towards less harmful pathways, thereby improving the safety profile of the drug. musechem.com For instance, if a particular metabolite is responsible for an adverse effect, deuterating the site of its formation can minimize its production. dovepress.com

Bendamustine (B91647), an alkylating agent used in cancer therapy, is extensively metabolized through hydrolysis and oxidation by CYP1A2 to form active and inactive metabolites. cancercareontario.cawikipedia.orgnih.govdrugbank.com Its deuterated analog, Bendamustine D4, is designed with the intention of altering this metabolic profile. caymanchem.commedchemexpress.comglpbio.com By replacing hydrogen atoms with deuterium on the chloroethyl groups, the aim is to slow down the metabolic processes at these positions, potentially leading to a more favorable pharmacokinetic profile. caymanchem.com

Emerging Analytical Techniques for High-Throughput Deuterated Compound Analysis

The increasing interest in deuterated compounds has spurred the development of advanced analytical techniques for their efficient analysis. wiseguyreports.comepj-conferences.org Traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) remain fundamental for characterizing deuterated molecules. epj-conferences.orgthalesnano.com However, these methods can be challenging when dealing with complex mixtures of isotopic species. marquette.eduresearchgate.net

Emerging techniques are focused on providing higher throughput and more precise characterization of deuterated compounds. Molecular Rotational Resonance (MRR) spectroscopy is a promising technique that can differentiate between various isotopic species without spectral overlap, offering high-resolution quantitative data. marquette.edu This is particularly useful for determining the precise location and abundance of deuterium atoms within a molecule. marquette.edu

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for quantifying deuterated compounds and their metabolites in biological samples. resolvemass.ca The use of deuterated internal standards in LC-MS helps to improve the accuracy and reproducibility of the analysis by compensating for matrix effects. resolvemass.ca High-performance liquid chromatography (HPLC) is another widely used technique for the determination and validation of bendamustine and its analogs in pharmaceutical formulations. jocpr.commedwinpublishers.com

Furthermore, the development of new deuteration techniques, such as catalytic deuteration, is making the synthesis of these compounds more efficient and cost-effective. wiseguyreports.com

Integration of In Silico Modeling with Experimental Deuteration Studies

The integration of computational, or in silico, modeling with experimental studies is becoming increasingly crucial in the development of deuterated drugs. nih.govnih.gov These models can help predict the metabolic fate of a drug and identify potential sites for deuteration. By simulating the interaction of a drug with metabolic enzymes, researchers can gain insights into the key C-H bonds that are most susceptible to cleavage. mdpi.comacs.org

This predictive capability allows for a more rational design of deuterated analogs, saving time and resources in the laboratory. beilstein-archives.org For example, in silico models can help prioritize which deuterated versions of a drug are most likely to exhibit a favorable kinetic isotope effect and improved metabolic stability.

Following in silico predictions, experimental studies are essential to validate the models and to fully characterize the pharmacokinetic and pharmacodynamic properties of the deuterated compound. This iterative process of prediction, synthesis, and testing allows for the rapid optimization of deuterated drug candidates. The combination of small-angle X-ray and neutron scattering (SAXS/SANS) with in silico modeling is also being used to study the structure of complex biomolecular systems, which can include deuterated components. nih.gov

Unexplored Research Avenues for this compound in Advanced Pharmacological and Toxicological Research

While this compound is primarily intended as an internal standard for the quantification of bendamustine, its potential as a therapeutic agent in its own right remains an area for future investigation. caymanchem.com The deliberate deuteration of the chloroethyl moieties could lead to altered pharmacological and toxicological profiles compared to the parent compound.

Future research could explore whether the altered metabolism of this compound results in a different spectrum of activity or a modified toxicity profile. For example, a slower metabolism might lead to prolonged exposure to the active alkylating species, which could potentially enhance its anti-cancer efficacy. Conversely, it could also lead to different off-target effects.

Advanced toxicological studies could investigate the potential for altered toxicity of this compound. toxicfreefuture.orgeuropa.eunih.govsu.secanada.ca For example, studies could examine if the deuteration affects its potential for causing secondary malignancies, a known concern with alkylating agents. cancercareontario.ca Understanding the complete toxicological profile of this compound would be essential before considering any therapeutic applications.

Challenges and Opportunities in the Development and Application of Deuterated Research Tools

The development and application of deuterated compounds as research tools present both significant challenges and exciting opportunities.

Challenges:

Cost and Synthesis: The synthesis of deuterated compounds can be complex and expensive, often requiring specialized reagents and techniques. resolvemass.caassumption.edu Achieving high isotopic purity and site-specific deuteration can be particularly challenging. researchgate.net

Predictability: The effects of deuteration on a drug's properties are not always predictable. musechem.com Metabolic switching can sometimes lead to the formation of new, unexpected metabolites, which may have their own pharmacological or toxicological effects. musechem.com

Analytical Complexity: Characterizing complex mixtures of deuterated isotopologues and isotopomers requires sophisticated analytical techniques. marquette.eduresearchgate.net

Regulatory Hurdles: For deuterated compounds intended for therapeutic use, regulatory agencies require clear evidence of their advantages over their non-deuterated counterparts in terms of efficacy, safety, or dosing. musechem.com

Opportunities:

Improved Research Tools: Deuterated compounds are invaluable tools for studying reaction mechanisms, drug metabolism, and pharmacokinetics. thalesnano.com They serve as excellent internal standards in analytical methods, improving the accuracy of quantification. thalesnano.comresolvemass.ca

Enhanced Therapeutics: The "deuterium switch" approach offers a pathway to improve existing drugs by enhancing their metabolic stability and safety profiles. nih.gov This can lead to the development of "best-in-class" medicines.

Expanding Chemical Space: Deuteration provides a subtle yet powerful way to modify a molecule's properties without significantly altering its shape or size, effectively expanding the accessible chemical space for drug discovery. wikipedia.orgunibestpharm.com

Advanced Materials: Deuterated materials are also finding applications in fields beyond pharmaceuticals, such as in neutron scattering studies for materials science and structural biology. ess.euill.eu

The continued development of more efficient synthetic methods and advanced analytical techniques will be crucial in overcoming the challenges and fully realizing the potential of deuterated compounds in both research and medicine.

Q & A

Q. How is Bendamustine D4 synthesized and characterized for research purposes?

this compound is synthesized via isotopic labeling, replacing four hydrogen atoms with deuterium at specific positions in the parent compound. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify molecular weight and purity. High-performance liquid chromatography (HPLC) ensures >98% chemical purity, with residual solvents quantified via gas chromatography (GC) .

Q. What are standard protocols for assessing this compound’s cytotoxicity in vitro?

Cytotoxicity is typically evaluated using MTT or XTT assays in leukemia (e.g., Jurkat) and lymphoma (e.g., Raji) cell lines. Cells are exposed to this compound at concentrations ranging from 0.1–100 µM for 48–72 hours. Dose-response curves are generated to calculate IC50 values. Controls include non-deuterated Bendamustine and vehicle-treated cells .

Q. Which in vitro models are most suitable for studying this compound’s mechanism of action?

Primary human B-cell malignancies (e.g., chronic lymphocytic leukemia) and murine xenograft models are commonly used. 3D tumor spheroids and co-culture systems with stromal cells can mimic tumor microenvironments. DNA damage markers (e.g., γ-H2AX) are quantified via flow cytometry or immunofluorescence .

Q. How can researchers ensure reproducibility in this compound experiments?

Reproducibility requires strict adherence to protocols for drug storage (−20°C in anhydrous DMSO), cell passage limits (<20), and consistent incubation conditions (5% CO2, 37°C). Purity must be verified via HPLC before each experiment, and batch-to-batch variability should be reported .

Advanced Research Questions

Q. How do pharmacokinetic (PK) profiles of this compound compare to its non-deuterated form?

PK studies in rodents or human liver microsomes assess metabolic stability. Deuterium substitution slows hepatic metabolism (CYP3A4/2B6), increasing half-life (t1/2) by 1.5–2 fold. LC-MS/MS quantifies plasma concentrations, while compartmental modeling (e.g., NONMEM) analyzes absorption/distribution. Comparative data should include AUC, Cmax, and clearance rates .

Q. What advanced analytical methods detect DNA crosslinks induced by this compound?

  • Comet Assay : Detects single/double-strand breaks in individual cells under alkaline conditions.
  • HPLC-MS : Quantifies DNA adducts (e.g., guanine-alkylation products) using stable isotope internal standards.
  • Crosslink-Specific Antibodies : Immunoprecipitation followed by Western blotting identifies interstrand crosslinks. Validation requires comparison with non-deuterated Bendamustine and negative controls .

Q. How can contradictions in this compound’s efficacy across cancer models be resolved?

Contradictions often arise from differences in p53 status, DNA repair capacity (e.g., BRCA1/2 mutations), or drug exposure times. Meta-analysis of published IC50 values (Table 1) and multivariate regression can identify confounding variables. Orthogonal assays (e.g., clonogenic survival vs. apoptosis) clarify context-dependent effects .

Table 1 : Comparative IC50 Values of this compound Across Cancer Models

Cell LineIC50 (µM)p53 StatusReference
Jurkat (T-cell)2.1 ± 0.3Wild-type
Raji (B-cell)5.8 ± 1.2Null
MCF-7 (Breast)12.4 ± 2.1Mutant

Q. What statistical approaches are optimal for analyzing this compound’s dose-response data?

Nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) fits dose-response curves. For multi-group comparisons, two-way ANOVA with Tukey’s post-hoc test adjusts for multiple variables. Survival data (e.g., Kaplan-Meier curves) require log-rank tests and Cox proportional hazards models .

Methodological Considerations

  • Data Contradiction Analysis : Use sensitivity analyses to test assumptions (e.g., excluding outliers) and subgroup stratification (e.g., by genetic biomarkers) .
  • Ethical Compliance : Animal studies must follow ARRIVE guidelines; human tissue requires IRB approval and informed consent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.